Deoxyspergualin trihydrochloride
Overview
Description
Deoxyspergualin trihydrochloride is a synthetic analog of the antibiotic spergualin, originally isolated from the bacterium Bacillus laterosporus. This compound is known for its potent immunosuppressive and antitumor properties. It has been used in various clinical and experimental settings, particularly in the treatment of autoimmune diseases and in preventing transplant rejection .
Mechanism of Action
Target of Action
Deoxyspergualin trihydrochloride, also known as Gusperimus, primarily targets T cells . It inhibits the interleukin-2-stimulated maturation of T cells to the S and G2/M phases . This results in the inhibition of growth of activated naive CD4 T cells .
Mode of Action
This compound interacts with its targets by inhibiting the interleukin-2-stimulated maturation of T cells . This leads to the polarization of the T cells into IFN-gamma-secreting Th1 effector T cells . The compound’s mode of action is similar to that of the natural-product immunosuppressive agents cyclosporin A and FK506 .
Biochemical Pathways
It is known that the compound inhibits the interleukin-2-stimulated maturation of t cells . This affects the T cell response, leading to a decrease in the immune response.
Pharmacokinetics
It is known that the compound is very soluble in water , which may influence its absorption and distribution in the body.
Result of Action
The primary result of this compound’s action is the inhibition of growth of activated naive CD4 T cells . This leads to a decrease in the immune response, which can be beneficial in conditions where the immune response is overactive or misdirected, such as in autoimmune diseases .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of certain serum components can affect the compound’s mechanism of action . .
Biochemical Analysis
Biochemical Properties
Deoxyspergualin trihydrochloride inhibits the interleukin-2-stimulated maturation of T cells to the S and G2/M phases and the polarization of the T cells into IFN-gamma-secreting Th1 effector T cells . This results in the inhibition of growth of activated naive CD4 T cells .
Cellular Effects
This compound has shown to have a clear inhibitory effect on CD4 + T lymphocytes, but not macrophages . This provides an explanation for recent observations of a strong immunosuppressive in vivo effect of this compound on transplantation rejection and experimental autoimmune diseases .
Molecular Mechanism
It appears to exert its immunosuppressive effect via a mechanism similar to that of cyclosporin A and FK506 .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known that this compound is very soluble in water and stable for a long period at 15 °C and below .
Dosage Effects in Animal Models
In animal models, this compound has shown to delay and reduce the onset of clinical symptoms of acute severe EAE . All animals treated with this compound survived the delayed first attack and developed no further relapses .
Metabolic Pathways
It is known that this compound shows similarities in properties and mechanisms of action to the natural-product immunosuppressive agents cyclosporin A and FK506 .
Preparation Methods
Deoxyspergualin trihydrochloride is typically synthesized through the acid-catalyzed dehydration condensation of 7-guanidinoheptanamide with glyoxylylspermidine . The process involves several steps:
Hydrolysis of 7-bromoheptanenitrile: This step produces 7-azidoheptanamide.
Reaction with sodium azide: This yields 7-azidoheptanamide.
Dehydration condensation: This step involves the reaction of 7-guanidinoheptanamide with glyoxylylspermidine under acidic conditions to form this compound
Chemical Reactions Analysis
Deoxyspergualin trihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Deoxyspergualin trihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying the mechanisms of immunosuppressive agents.
Biology: It is used to investigate the effects of immunosuppressive drugs on cellular functions.
Medicine: It has been used in clinical trials for treating autoimmune diseases, preventing transplant rejection, and as an anticancer agent
Industry: It is used in the production of immunosuppressive drugs and in research and development of new therapeutic agents
Comparison with Similar Compounds
Deoxyspergualin trihydrochloride is similar to other immunosuppressive agents like cyclosporin A and FK506, but it has unique properties that make it particularly effective in certain applications . Similar compounds include:
Gusperimus: Another derivative of spergualin with similar immunosuppressive properties.
Cyclosporin A: A natural product immunosuppressive agent with a different mechanism of action.
FK506 (Tacrolimus): An immunosuppressive agent that shares some similarities in its mechanism of action with this compound.
This compound stands out due to its specific inhibition of desoxyhypusine synthase and its unique effects on NF-kB driven transcription .
Properties
IUPAC Name |
N-[(1S)-2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)heptanamide;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37N7O3.3ClH/c18-9-7-11-21-10-5-6-12-22-15(26)16(27)24-14(25)8-3-1-2-4-13-23-17(19)20;;;/h16,21,27H,1-13,18H2,(H,22,26)(H,24,25)(H4,19,20,23);3*1H/t16-;;;/m0.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSPHUWXYSZPBG-OKUPDQQSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=C(N)N)CCC(=O)NC(C(=O)NCCCCNCCCN)O.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCCN=C(N)N)CCC(=O)N[C@H](C(=O)NCCCCNCCCN)O.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H40Cl3N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
85468-01-5 (3HCl) | |
Record name | (-)-Gusperimus trihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084937451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00233977 | |
Record name | (-)-Gusperimus trihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00233977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84937-45-1 | |
Record name | (-)-Gusperimus trihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084937451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Gusperimus trihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00233977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEOXYSPERGUALIN TRIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0D7V00ZRX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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